molecular formula C19H16N2O B2936404 (Z)-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one CAS No. 881561-16-6

(Z)-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one

Cat. No. B2936404
CAS RN: 881561-16-6
M. Wt: 288.35
InChI Key: XCFXJPRTWFSKJI-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinazoline derivatives have been reported to exhibit multiple bioactivities . They have been synthesized and screened for anti-inflammatory activities in lipopolysaccharide-induced macrophages . The most potent compounds showed dose-dependent inhibition against lipopolysaccharide-induced TNF-α and IL-6 release .


Synthesis Analysis

Quinazoline derivatives have been synthesized through various methodologies . For instance, 33 4-amino quinazolin derivatives were synthesized and screened for anti-inflammatory activities . Another study described the rapid synthesis of a diverse set of dihydroquinazolin-4-ones and quinazolin-4-ones .


Molecular Structure Analysis

Quinazoline derivatives have substantial affinity levels towards certain receptor systems . The correlation analysis of cytotoxicity profiles revealed a collection of effective and consistent substitutions .


Chemical Reactions Analysis

Quinazoline and its derivatives have been used in multi-target drug design, especially dual-target inhibitors, providing highly potent and selective anticancer agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can vary widely, and are often influenced by the specific substitutions made during synthesis .

Safety and Hazards

While specific safety and hazard data for “(Z)-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one” is not available, it’s important to note that some related compounds, such as 4-Methylbenzylidene camphor (4-MBC), have been associated with potential health effects .

properties

IUPAC Name

(3Z)-3-[(4-methylphenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c1-13-6-8-14(9-7-13)12-15-10-11-21-17-5-3-2-4-16(17)19(22)20-18(15)21/h2-9,12H,10-11H2,1H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFXJPRTWFSKJI-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2CCN3C2=NC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/CCN3C2=NC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.